N-(4-methylthiazol-2-yl)-4-(thiazol-2-yloxy)benzamide
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Overview
Description
N-(4-methylthiazol-2-yl)-4-(thiazol-2-yloxy)benzamide, commonly known as MTTB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. MTTB is a heterocyclic compound that contains two thiazole rings and a benzamide group.
Mechanism of Action
MTTB is known to modulate the activity of ion channels and receptors. MTTB has been found to inhibit the activity of voltage-gated potassium channels and nicotinic acetylcholine receptors. MTTB has also been shown to enhance the activity of GABA-A receptors.
Biochemical and Physiological Effects:
MTTB has been found to have various biochemical and physiological effects. MTTB has been shown to induce apoptosis in cancer cells and inhibit cell proliferation. In neuroscience, MTTB has been found to modulate the activity of ion channels and receptors, leading to changes in neuronal excitability. MTTB has also been found to have anxiolytic and sedative effects.
Advantages and Limitations for Lab Experiments
One of the advantages of using MTTB in lab experiments is its ability to selectively modulate the activity of ion channels and receptors. MTTB has also been found to be stable and easy to handle. However, one of the limitations of using MTTB is its low solubility in water, which can make it difficult to use in some experiments.
Future Directions
There are several future directions for the research on MTTB. One direction is to further investigate the mechanism of action of MTTB on ion channels and receptors. Another direction is to explore the potential applications of MTTB in other research fields such as immunology and infectious diseases. Additionally, the development of more soluble analogs of MTTB could improve its use in lab experiments.
Synthesis Methods
The synthesis of MTTB involves the reaction of 4-methyl-2-thiazolamine and 2-chloro-4-nitrophenyl thiazol-2-yl ether in the presence of a base such as potassium carbonate. The resulting intermediate is then reduced using palladium on carbon to obtain MTTB.
Scientific Research Applications
MTTB has shown potential applications in various research fields such as cancer research, neuroscience, and drug discovery. MTTB has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In neuroscience, MTTB has been used as a tool to study the function of ion channels and receptors. MTTB has also been used in drug discovery as a lead compound to develop new drugs.
properties
IUPAC Name |
N-(4-methyl-1,3-thiazol-2-yl)-4-(1,3-thiazol-2-yloxy)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O2S2/c1-9-8-21-13(16-9)17-12(18)10-2-4-11(5-3-10)19-14-15-6-7-20-14/h2-8H,1H3,(H,16,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFOGTNWICQXAML-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)C2=CC=C(C=C2)OC3=NC=CS3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.